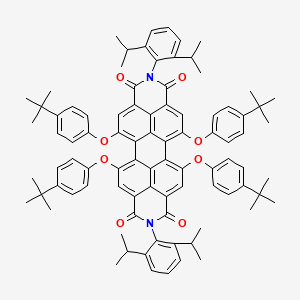
1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide is a useful research compound. Its molecular formula is C88H90N2O8 and its molecular weight is 1303.694. The purity is usually 95%.
BenchChem offers high-quality 1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Thermoelectric Properties
- The compound exhibits significant structural properties due to its twisted perylene skeleton, which impacts its thermoelectric transport properties. This is crucial for materials in semiconductor and electronic industries (Aksakal, Chumakov, & Yuksel, 2018).
Electrochemical Deposition and Photoluminescence
- It can be used in the formation of stable, red films adhering to electrodes, displaying photoluminescence and electrochromic properties. This has implications for electronic display technologies (Choi, Ko, Moon, & Lee, 2004).
Organogels Formation
- The compound can form fluorescent gels, significant for the design of novel organogels based on its molecular structure, potentially useful in biotechnology and materials science (Wu, Xue, Shi, Chen, & Li, 2011).
Chemiluminescent Properties
- This compound is integral in synthesizing polyimides that exhibit strong red light chemiluminescence, applicable in bioimaging and sensor technologies (Park, Lee, & Gong, 2003).
Optical Properties
- It plays a role in the synthesis of novel derivatives that exhibit unique UV-Vis and fluorescence spectrum properties, crucial in the development of new materials for optoelectronics (Zhi-jun, 2012).
Electronic Absorption and Fluorescence
- The compound contributes to the synthesis of perylene-bisimide derivatives with altered absorption and fluorescence properties, valuable for advanced material applications in photophysics and electronics (Ozser, Sarkodie, Mohiuddin, & Ozesme, 2017).
Surface-supported Self-assembly for Memory Devices
- It is essential for synthesizing derivatives used in surface-supported self-assembly, resulting in nano-films with potential applications in memory devices and data storage technologies (Khan, Tian, Lin, Qi, & Wu, 2018).
Propriétés
IUPAC Name |
11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H90N2O8/c1-47(2)59-23-21-24-60(48(3)4)79(59)89-81(91)63-43-67(95-55-35-27-51(28-36-55)85(9,10)11)73-75-69(97-57-39-31-53(32-40-57)87(15,16)17)45-65-72-66(84(94)90(83(65)93)80-61(49(5)6)25-22-26-62(80)50(7)8)46-70(98-58-41-33-54(34-42-58)88(18,19)20)76(78(72)75)74-68(44-64(82(89)92)71(63)77(73)74)96-56-37-29-52(30-38-56)86(12,13)14/h21-50H,1-20H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMUFREAVBYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=C(C=C9)C(C)(C)C)C1=C(C=C(C3=C41)C2=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H90N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


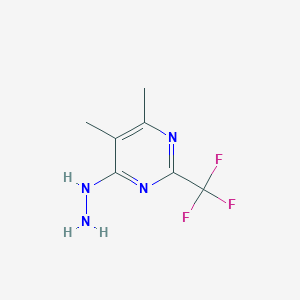
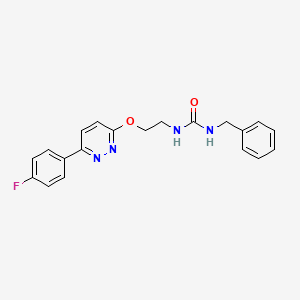
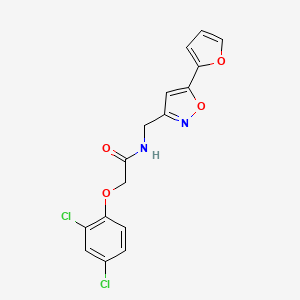

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)
![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2589748.png)

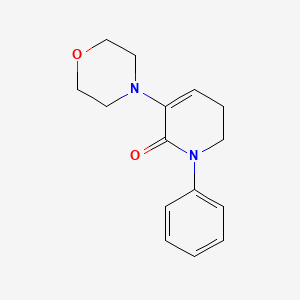
![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)

